N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0996813
InChI: InChI=1S/C21H17ClN4O3/c1-28-17-6-8-18(9-7-17)29-13-21(27)23-15-5-10-19-20(12-15)25-26(24-19)16-4-2-3-14(22)11-16/h2-12H,13H2,1H3,(H,23,27)
SMILES: COC1=CC=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=CC=C4)Cl
Molecular Formula: C21H17ClN4O3
Molecular Weight: 408.8 g/mol

N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide

CAS No.:

Cat. No.: VC0996813

Molecular Formula: C21H17ClN4O3

Molecular Weight: 408.8 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide -

Specification

Molecular Formula C21H17ClN4O3
Molecular Weight 408.8 g/mol
IUPAC Name N-[2-(3-chlorophenyl)benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C21H17ClN4O3/c1-28-17-6-8-18(9-7-17)29-13-21(27)23-15-5-10-19-20(12-15)25-26(24-19)16-4-2-3-14(22)11-16/h2-12H,13H2,1H3,(H,23,27)
Standard InChI Key KYOGENSNETUARX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=CC=C4)Cl
Canonical SMILES COC1=CC=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=CC=C4)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator